5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole
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Overview
Description
5,7-Dibromo-4,6-dinitro-1H-benzotriazole is a chemical compound belonging to the benzotriazole family. This compound is characterized by the presence of bromine and nitro groups attached to the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole typically involves the bromination and nitration of benzotriazole derivatives. The process begins with the bromination of benzotriazole, followed by nitration to introduce the nitro groups. The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The production process is optimized to minimize waste and ensure safety during the handling of reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-4,6-dinitro-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dibromo-4,6-dinitro-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of corrosion inhibitors and as a component in high-energy materials.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including cytotoxicity against cancer cells. The pathways involved in these interactions are often related to the regulation of cell viability, apoptosis, and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,6-Diiodo-1H-benzotriazole: Another halogenated benzotriazole with similar inhibitory properties.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: A related compound with similar structural features but different applications.
Uniqueness
5,7-Dibromo-4,6-dinitro-1H-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,6-dibromo-5,7-dinitro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2N5O4/c7-1-3-4(10-11-9-3)6(13(16)17)2(8)5(1)12(14)15/h(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFXQFZHSTTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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